2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone
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Overview
Description
2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone is a synthetic organic compound with a molecular weight of 340.34.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 4-ethoxyacetophenone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with receptor sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzenesulfonyl chloride: A precursor in the synthesis of 2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone.
4-Ethoxyacetophenone: Another precursor used in the synthesis.
Sulfonyl-containing compounds: Such as sulfonamides and sulfones, which share similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the difluorophenyl and ethoxyphenyl groups enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)sulfonyl-1-(4-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O4S/c1-2-22-13-6-3-11(4-7-13)15(19)10-23(20,21)16-8-5-12(17)9-14(16)18/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDYQENKEVPNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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